N-Ethyl-N-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2-(methylthio)nicotinamide
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Overview
Description
N-Ethyl-N-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2-(methylthio)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2-(methylthio)nicotinamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Nicotinamide Core: Starting with a nicotinic acid derivative, the core structure is formed through amide coupling reactions.
Introduction of the Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via nucleophilic substitution reactions.
Ethylation and Methylthio Group Addition: The ethyl and methylthio groups are added through alkylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group to form alcohols.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of N-Ethyl-N-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Pathways: Interference with biochemical pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide Derivatives: Compounds with similar nicotinamide cores but different substituents.
Fluorobenzyl Compounds: Molecules containing the 4-fluorobenzyl group.
Thioether Compounds: Compounds with sulfur-containing functional groups.
Uniqueness
N-Ethyl-N-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2-(methylthio)nicotinamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C18H20FN3O2S |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-ethyl-N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C18H20FN3O2S/c1-3-22(18(24)15-5-4-10-20-17(15)25-2)12-16(23)21-11-13-6-8-14(19)9-7-13/h4-10H,3,11-12H2,1-2H3,(H,21,23) |
InChI Key |
UPYAYKKDGGLQGG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)NCC1=CC=C(C=C1)F)C(=O)C2=C(N=CC=C2)SC |
Origin of Product |
United States |
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